3-[(2-Carboxyethyl)[5-(methylsulfanyl)-1,3,4-thiadiazol-2-YL]amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Carboxyethyl)[5-(methylsulfanyl)-1,3,4-thiadiazol-2-YL]amino]propanoic acid is a complex organic compound that features a carboxylic acid group, a thiadiazole ring, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Carboxyethyl)[5-(methylsulfanyl)-1,3,4-thiadiazol-2-YL]amino]propanoic acid typically involves multiple steps, starting with the formation of the thiadiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Carboxyethyl)[5-(methylsulfanyl)-1,3,4-thiadiazol-2-YL]amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
3-[(2-Carboxyethyl)[5-(methylsulfanyl)-1,3,4-thiadiazol-2-YL]amino]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2-Carboxyethyl)[5-(methylsulfanyl)-1,3,4-thiadiazol-2-YL]amino]propanoic acid involves its interaction with specific molecular targets. The thiadiazole ring and carboxyethyl group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. Pathways involved may include inhibition of specific enzymes or activation of signaling cascades .
Comparison with Similar Compounds
Similar Compounds
- 2-[[(2-Carboxyethyl)sulfanylthiocarbonyl]-sulfanyl]propanoic acid
- 2-Hydroxybenzoic acid
- Cyclohexanecarboxylic acid
Uniqueness
3-[(2-Carboxyethyl)[5-(methylsulfanyl)-1,3,4-thiadiazol-2-YL]amino]propanoic acid is unique due to its combination of a thiadiazole ring and a carboxyethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H13N3O4S2 |
---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
3-[2-carboxyethyl-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)amino]propanoic acid |
InChI |
InChI=1S/C9H13N3O4S2/c1-17-9-11-10-8(18-9)12(4-2-6(13)14)5-3-7(15)16/h2-5H2,1H3,(H,13,14)(H,15,16) |
InChI Key |
OBEWHYQGYHTBQL-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN=C(S1)N(CCC(=O)O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.